
Cyclooctane-1,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctane-1,5-diamine is an organic compound with the molecular formula C8H18N2 It is a derivative of cyclooctane, where two hydrogen atoms are replaced by amino groups at the 1 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
Cyclooctane-1,5-diamine can be synthesized through several methods. One common approach involves the dimerization of butadiene, catalyzed by nickel(0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can then be hydrogenated to form cyclooctane. The subsequent introduction of amino groups at the 1 and 5 positions can be achieved through various amination reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-pressure and high-temperature conditions to ensure efficient synthesis. Catalysts are used to promote the reaction and increase yield. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product .
化学反応の分析
Types of Reactions
Cyclooctane-1,5-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield cyclooctane-1,5-dione, while substitution reactions can produce a variety of substituted cyclooctane derivatives .
科学的研究の応用
Cyclooctane-1,5-diamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of cyclooctane-1,5-diamine involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
Similar compounds to cyclooctane-1,5-diamine include other cycloalkane diamines such as cyclohexane-1,4-diamine and cycloheptane-1,5-diamine. These compounds share structural similarities but differ in the size of the ring and the position of the amino groups .
Uniqueness
This compound is unique due to its eight-membered ring structure, which provides distinct conformational properties compared to smaller or larger ring systems. This uniqueness makes it valuable for specific applications where the ring size and flexibility are crucial .
特性
CAS番号 |
1242240-30-7 |
|---|---|
分子式 |
C8H18N2 |
分子量 |
142.24 g/mol |
IUPAC名 |
cyclooctane-1,5-diamine |
InChI |
InChI=1S/C8H18N2/c9-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6,9-10H2 |
InChIキー |
WIOKCTFQOOOTGL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCCC(C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
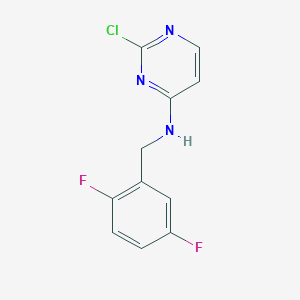
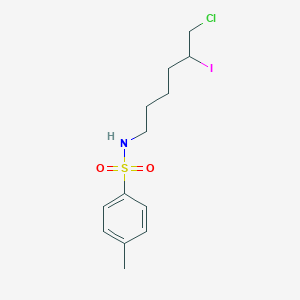
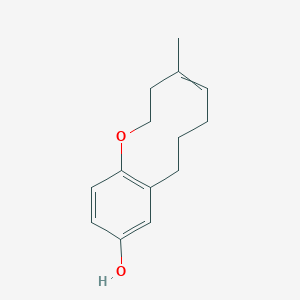
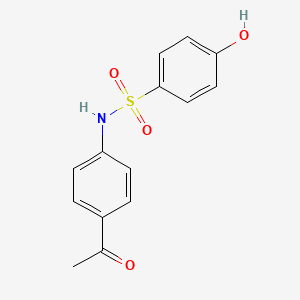

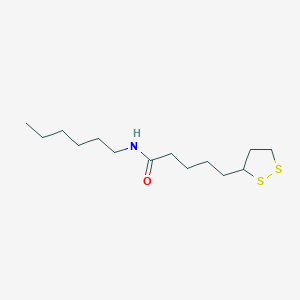
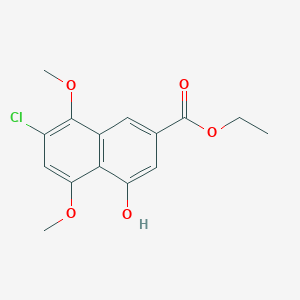
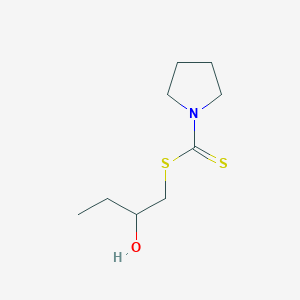


![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)

![Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-](/img/structure/B15174755.png)
